4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine typically involves the nitration of 4,4’-dibromobiphenyl. The process begins with the bromination of biphenyl to obtain 4,4’-dibromobiphenyl. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,4’-Dibromo-2’-amino-[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives.
Oxidation: Oxidized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used in the production of polymers and advanced materials. It is also employed in the development of dyes and pigments .
Wirkmechanismus
The mechanism of action of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dibromo-2,3’-dinitrobiphenyl
- 4,4’-Dibromo-1,1’-biphenyl
Uniqueness: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8Br2N2O2 |
---|---|
Molekulargewicht |
372.01 g/mol |
IUPAC-Name |
5-bromo-2-(4-bromo-2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Br2N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16(17)18/h1-6H,15H2 |
InChI-Schlüssel |
YCNFCXUXHPWOHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.